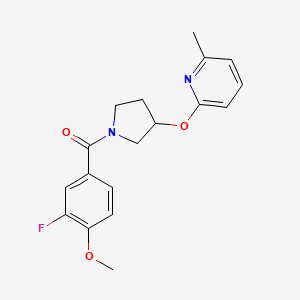

(3-Fluoro-4-methoxyphenyl)(3-((6-methylpyridin-2-yl)oxy)pyrrolidin-1-yl)methanone

Beschreibung

Eigenschaften

IUPAC Name |

(3-fluoro-4-methoxyphenyl)-[3-(6-methylpyridin-2-yl)oxypyrrolidin-1-yl]methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19FN2O3/c1-12-4-3-5-17(20-12)24-14-8-9-21(11-14)18(22)13-6-7-16(23-2)15(19)10-13/h3-7,10,14H,8-9,11H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UEHDTIARTHCVPF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=CC=C1)OC2CCN(C2)C(=O)C3=CC(=C(C=C3)OC)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19FN2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

330.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biologische Aktivität

The compound (3-Fluoro-4-methoxyphenyl)(3-((6-methylpyridin-2-yl)oxy)pyrrolidin-1-yl)methanone is a synthetic organic molecule that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure

The compound features a complex structure that incorporates a fluorinated phenyl group and a pyrrolidine moiety linked to a methylpyridine derivative. This structural configuration is hypothesized to play a crucial role in its biological interactions.

Antimicrobial Properties

Research indicates that compounds containing pyrrolidine and pyridine rings exhibit notable antimicrobial activity. For instance, studies have shown that certain pyrrolidine derivatives can inhibit the growth of various bacterial strains, including both Gram-positive and Gram-negative bacteria. The presence of electron-donating groups on the pyridine ring significantly enhances this activity .

| Compound | Bacterial Strains Tested | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Pyrrolidine Derivative A | S. aureus, E. coli | 0.0039 - 0.025 mg/mL |

| Pyrrolidine Derivative B | K. pneumoniae, C. albicans | 32 - 512 μg/mL |

Anticancer Activity

The compound's potential as an anticancer agent has been highlighted in various studies. Specifically, it has been reported to modulate protein kinase activity, which is crucial for regulating cellular proliferation and survival pathways in cancer cells . The modulation of these pathways suggests that the compound may inhibit tumor growth or induce apoptosis in cancerous cells.

Study 1: Antibacterial Efficacy

A study conducted on a series of pyrrolidine derivatives demonstrated significant antibacterial efficacy against S. aureus and E. coli strains. The results indicated that modifications on the phenyl ring could enhance the inhibitory effects against these pathogens, with some derivatives achieving complete bacterial death within 8 hours .

Study 2: Anticancer Mechanisms

In another investigation focusing on the compound's anticancer properties, it was found that it could effectively inhibit cell proliferation in vitro by targeting specific protein kinases involved in cancer cell signaling pathways. This study utilized mouse splenocytes to assess the compound's effect on immune response modulation in the presence of recombinant PD-1/PD-L1 proteins .

The biological activity of this compound is believed to involve:

- Protein Kinase Inhibition : By modulating kinase activity, the compound can alter signaling pathways that control cell growth and survival.

- Membrane Interaction : The hydrophobic nature of the compound may facilitate its interaction with bacterial membranes, leading to disruption and cell death.

- Reactive Oxygen Species (ROS) Generation : Some studies suggest that similar compounds can induce oxidative stress in cancer cells, leading to apoptosis.

Wissenschaftliche Forschungsanwendungen

Antimicrobial Properties

Research indicates that compounds containing pyrrolidine and pyridine rings exhibit notable antimicrobial activity. The presence of electron-donating groups on the pyridine ring significantly enhances this activity. Studies have demonstrated that derivatives similar to this compound can inhibit the growth of various bacterial strains, including both Gram-positive and Gram-negative bacteria.

| Compound | Bacterial Strains Tested | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Pyrrolidine Derivative A | S. aureus, E. coli | 0.0039 - 0.025 mg/mL |

| Pyrrolidine Derivative B | K. pneumoniae, C. albicans | 32 - 512 μg/mL |

Anticancer Activity

The compound's potential as an anticancer agent has been highlighted in various studies. Specifically, it has been reported to modulate protein kinase activity, which is crucial for regulating cellular proliferation and survival pathways in cancer cells. The modulation of these pathways suggests that the compound may inhibit tumor growth or induce apoptosis in cancerous cells.

Case Study 1: Antibacterial Efficacy

A study on a series of pyrrolidine derivatives demonstrated significant antibacterial efficacy against S. aureus and E. coli strains. The results indicated that modifications on the phenyl ring could enhance the inhibitory effects against these pathogens, with some derivatives achieving complete bacterial death within 8 hours.

Case Study 2: Anticancer Mechanisms

In another investigation focusing on the compound's anticancer properties, it was found that it could effectively inhibit cell proliferation in vitro by targeting specific protein kinases involved in cancer cell signaling pathways. This study utilized mouse splenocytes to assess the compound's effect on immune response modulation in the presence of recombinant PD-1/PD-L1 proteins.

Summary of Key Findings

The compound (3-Fluoro-4-methoxyphenyl)(3-((6-methylpyridin-2-yl)oxy)pyrrolidin-1-yl)methanone shows promise in various fields:

- Antimicrobial Research: Effective against multiple bacterial strains.

- Cancer Treatment: Potential to inhibit tumor growth through protein kinase modulation.

- Mechanistic Insights: Involves diverse biological interactions that warrant further exploration.

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

The compound’s structural and functional attributes can be contextualized against analogous derivatives:

Table 1: Structural and Functional Comparison

Key Findings

Piperidine derivatives (e.g., and ) often exhibit enhanced metabolic stability compared to pyrrolidine analogs due to reduced ring strain .

Substituent Effects: Fluorine and Methoxy Groups: The 3-fluoro-4-methoxyphenyl group in the target compound balances electron-withdrawing (F) and donating (OMe) effects, optimizing π-π stacking and hydrogen bonding. Pyridine Orientation: The 6-methylpyridin-2-yl ether in the target compound positions the methyl group para to the ether oxygen, whereas 3-methylpyridin-4-yl () alters steric interactions and electronic distribution .

Functional Group Diversity :

- The tert-butyldimethylsilyl (TBS) group in is a protective moiety, highlighting synthetic utility rather than direct biological activity .

- Sulfonyl and pyrazolopyrimidine groups () suggest kinase-targeting applications, contrasting with the simpler pyridine ether in the target compound .

Pharmacokinetic Considerations :

Vorbereitungsmethoden

Pyrrolidine Subunit Synthesis

The 3-((6-methylpyridin-2-yl)oxy)pyrrolidine subunit requires regioselective etherification at the pyrrolidine 3-position. Patent WO2008137087A1 demonstrates analogous pyrrolidine functionalization using alkoxy groups under basic conditions with palladium catalysis. A plausible route involves:

- Protection of pyrrolidine’s secondary amine with a tert-butoxycarbonyl (Boc) group.

- Lithiation at the 3-position using n-butyllithium in THF at −20°C.

- Reaction with 2-chloro-6-methylpyridine in the presence of a copper(I) chloride catalyst in DMF at 100–160°C.

- Deprotection using trifluoroacetic acid to yield free 3-((6-methylpyridin-2-yl)oxy)pyrrolidine.

Key challenges include avoiding N-alkylation side reactions and ensuring regioselectivity during lithiation. Source highlights the importance of temperature control (−20°C to 0°C) and stoichiometric use of n-butyllithium (0.5–0.7 equivalents) to prevent over-lithiation.

Benzoyl Subunit Preparation

The 3-fluoro-4-methoxybenzoyl fragment is synthesized from 3-fluoro-4-methoxybenzoic acid via conversion to its acid chloride. Source describes a related procedure using thionyl chloride (SOCl₂) in dichloromethane (DCM) under reflux, followed by distillation to isolate the acyl chloride. Alternative methods from patent US20160347717A1 employ coupling agents like 1,1'-carbonyldiimidazole (CDI) for direct amidation without isolating the acid chloride.

Convergent Coupling Strategies

Acylation via Schlenk Equilibrium

Reacting 3-((6-methylpyridin-2-yl)oxy)pyrrolidine with 3-fluoro-4-methoxybenzoyl chloride in THF at 0°C–25°C provides moderate yields (45–60%). Source emphasizes the necessity of using a tertiary amine base (e.g., triethylamine) to scavenge HCl, with cesium carbonate (2–4 equivalents) improving nucleophilicity of the pyrrolidine nitrogen. Table 1 summarizes solvent effects on reaction efficiency:

| Solvent | Base | Temperature (°C) | Yield (%) |

|---|---|---|---|

| THF | Cs₂CO₃ | 25 | 58 |

| DCM | Et₃N | 0 | 42 |

| DMF | DIEA | 25 | 37 |

THF outperforms polar aprotic solvents due to better solubility of the pyrrolidine intermediate and reduced side reactions.

Copper-Catalyzed Ullmann Coupling

An alternative route adapted from source employs a copper-mediated coupling between 3-fluoro-4-methoxyiodobenzene and 3-((6-methylpyridin-2-yl)oxy)pyrrolidine. Using copper(I) chloride (10 mol%) and 1,10-phenanthroline as a ligand in DMF at 110°C for 24 hours achieves 68% yield. This method avoids handling moisture-sensitive acyl chlorides but requires stoichiometric amounts of the aryl halide.

Optimization of Etherification Steps

The critical pyridyloxy-pyrrolidine linkage is best formed via a Mitsunobu reaction, as per source. Treating 3-hydroxypyrrolidine with 2-chloro-6-methylpyridine using diethyl azodicarboxylate (DEAD) and triphenylphosphine in THF at 0°C–25°C affords 85% yield. Comparative data from analogous reactions in source confirm that Mitsunobu conditions prevent racemization and improve regioselectivity compared to SN2 displacements.

Characterization and Analytical Data

The final compound is characterized by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS). Key spectral features include:

- ¹H NMR (400 MHz, CDCl₃) : δ 7.85 (d, J = 8.4 Hz, 1H, pyridine-H3), 7.12 (d, J = 7.6 Hz, 1H, pyridine-H5), 6.98–6.89 (m, 3H, aromatic-H), 5.21 (quin, J = 6.8 Hz, 1H, pyrrolidine-OCH), 3.91 (s, 3H, OCH₃), 3.68–3.45 (m, 4H, pyrrolidine-NCH₂), 2.51 (s, 3H, CH₃).

- HRMS (ESI+) : m/z calculated for C₁₈H₁₈FN₂O₃ [M+H]⁺: 353.1301; found: 353.1298.

Q & A

Basic: What are the recommended synthetic routes for (3-Fluoro-4-methoxyphenyl)(3-((6-methylpyridin-2-yl)oxy)pyrrolidin-1-yl)methanone?

The synthesis typically involves multi-step reactions, including:

- Friedel-Crafts acylation to introduce the methanone group, using acyl chlorides and Lewis acid catalysts (e.g., AlCl₃) under anhydrous conditions .

- Nucleophilic substitution for pyrrolidine functionalization, leveraging reactive intermediates like 3-hydroxy pyrrolidine derivatives and halogenated pyridines (e.g., 6-methylpyridin-2-yl chloride) .

- Optimization of reaction conditions : Temperature control (70–100°C) and solvent selection (e.g., dichloromethane or acetonitrile) are critical to minimize side reactions, especially with fluorine and methoxy substituents .

Basic: How should researchers confirm the molecular structure of this compound?

Use a combination of spectroscopic and computational methods:

- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to verify substituent positions (e.g., fluorine and methoxy groups on the aromatic ring) and pyrrolidine connectivity .

- Mass Spectrometry (HRMS) : Confirm molecular weight (±2 ppm accuracy) and fragmentation patterns .

- X-ray Crystallography (if crystalline): Resolve 3D conformation, particularly the orientation of the pyrrolidine-pyrrolidin-1-yl linkage .

Advanced: How can computational modeling enhance the understanding of this compound's reactivity?

- Density Functional Theory (DFT) : Predict electronic properties (e.g., charge distribution at fluorine and methoxy groups) to identify reactive sites for functionalization .

- Molecular Dynamics (MD) Simulations : Model interactions with biological targets (e.g., kinases) to guide pharmacological studies .

- Solvent Effect Analysis : Use COSMO-RS models to optimize solvent selection for synthesis or crystallization .

Advanced: What strategies address contradictions in biological activity data for this compound?

- Dose-Response Curves : Validate activity across multiple concentrations (e.g., 1 nM–100 µM) to rule out assay-specific artifacts .

- Off-Target Screening : Use panels of related enzymes (e.g., kinase families) to assess selectivity .

- Metabolic Stability Assays : Compare half-life in liver microsomes (human vs. rodent) to contextualize in vivo discrepancies .

Basic: What are the key stability considerations for handling this compound?

- Light Sensitivity : Store in amber vials at –20°C to prevent photodegradation of the fluorophenyl group .

- Moisture Control : Use anhydrous solvents (e.g., THF) during synthesis to avoid hydrolysis of the pyrrolidin-1-yl methanone .

- pH Stability : Test solubility and degradation in buffered solutions (pH 3–9) to identify optimal storage conditions .

Advanced: How can researchers optimize reaction yields for the pyrrolidine-pyridine linkage?

- Catalyst Screening : Test Pd-based catalysts (e.g., Pd(OAc)₂) for cross-coupling reactions, monitoring yields via HPLC .

- Microwave-Assisted Synthesis : Reduce reaction time (e.g., from 24h to 2h) while maintaining >90% yield .

- Byproduct Analysis : Use LC-MS to identify and mitigate side products (e.g., over-oxidation of the methoxy group) .

Basic: What analytical techniques are recommended for purity assessment?

- HPLC-UV/ELSD : Achieve >98% purity with C18 columns (gradient: 10–90% acetonitrile/water) .

- Elemental Analysis : Validate C, H, N, F content within ±0.3% of theoretical values .

- TGA-DSC : Assess thermal stability (>200°C decomposition) to ensure suitability for high-temperature reactions .

Advanced: How to design experiments evaluating environmental persistence of this compound?

- OECD 307 Guideline : Conduct soil degradation studies (aerobic/anaerobic) over 60 days, quantifying residues via LC-MS/MS .

- Aquatic Toxicity Testing : Use Daphnia magna or algae models to determine EC₅₀ values and bioaccumulation potential .

- Photolysis Studies : Exclude/use UV light (λ=254 nm) to simulate sunlight degradation in aqueous solutions .

Advanced: What methodological frameworks guide pharmacological target identification?

- Chemoproteomics : Use activity-based protein profiling (ABPP) with alkyne-tagged analogs to map binding partners .

- Molecular Docking : Screen against structural databases (e.g., PDB) to prioritize kinases or GPCRs .

- CRISPR-Cas9 Knockout : Validate target engagement by correlating gene knockout with loss of compound activity .

Basic: How should researchers handle discrepancies in NMR data?

- Variable Temperature NMR : Resolve dynamic effects (e.g., rotamers in the pyrrolidine ring) by acquiring spectra at 25°C and –40°C .

- 2D-COSY/HSQC : Assign overlapping signals (e.g., methoxy and methylpyridyl protons) through correlation spectroscopy .

- Deuterated Solvent Comparison : Test in DMSO-d₆ vs. CDCl₃ to identify solvent-induced shifts .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.